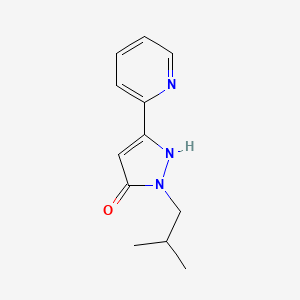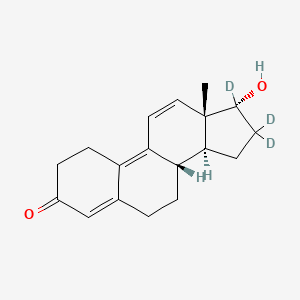
beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a complex organic compound belonging to the class of glycosides. It is characterized by the presence of a glucopyranoside backbone with four phenylmethyl (benzyl) groups attached to the 2, 3, 4, and 6 positions of the glucose ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and glycosylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl chloride in the presence of a base such as sodium hydroxide to form tetra-O-benzyl glucose.
Glycosylation: The protected glucose is then subjected to glycosylation using methyl alcohol in the presence of an acid catalyst like hydrochloric acid to form the methyl glycoside.
Deprotection: The final step involves the selective removal of the benzyl protecting groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for the protection and glycosylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the glycosidic linkage using reducing agents such as sodium borohydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced glycosides.
Substitution: Formation of substituted glycosides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: Employed in protecting group strategies for multi-step organic synthesis.
Biology:
Enzyme Studies: Utilized in studies involving glycosidases and other carbohydrate-processing enzymes.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.
Medicine:
Drug Development: Explored as a potential scaffold for the development of glycoside-based drugs.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Pharmaceuticals: Used in the production of pharmaceutical intermediates.
Biotechnology: Applied in biotechnological processes involving glycosylation.
Mecanismo De Acción
The mechanism of action of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- involves its interaction with specific molecular targets such as glycosidases. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The phenylmethyl groups enhance its binding affinity and specificity towards the target enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
Methyl beta-D-glucopyranoside: A simpler glycoside with a single methyl group.
Methyl 2,3,4,6-tetra-O-galloyl-beta-D-glucopyranoside: A similar compound with galloyl groups instead of phenylmethyl groups.
Uniqueness:
Structural Complexity: The presence of four phenylmethyl groups provides unique steric and electronic properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its simpler analogs.
Biological Activity: Enhanced binding affinity and specificity towards glycosidases due to the phenylmethyl groups.
Propiedades
Fórmula molecular |
C35H38O6 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35-/m1/s1 |
Clave InChI |
IXEBJCKOMVGYKP-CKQPALCZSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)

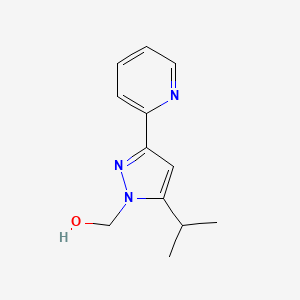
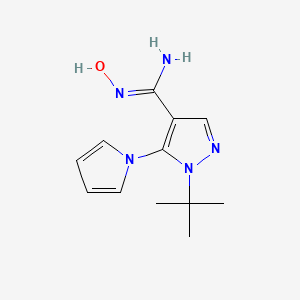
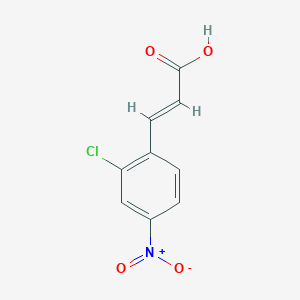
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)
